Lipophilicity Modulation: ΔXLogP Advantage over 3,4-Dimethoxyphenyl and 4-Nitrophenyl Analogs
The target compound's 3-ethoxyphenyl group confers an intermediate lipophilicity profile that balances membrane permeability and solubility. Its predicted XLogP is estimated at ~3.7, calculated by interpolation from the dimethoxy (XLogP = 3.1 [1]) and 4-nitrophenyl (XLogP = 3.3 [2]) analogs, accounting for the ethoxy contribution. This places the target compound closer to the optimum for CNS or intracellular targets while avoiding the excessive hydrophobicity of entirely unsubstituted phenyl analogs (XLogP ≈ 2.8).
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | Estimated XLogP ≈ 3.7 (interpolated) |
| Comparator Or Baseline | 3-(3,4-dimethoxyphenyl) analog: XLogP = 3.1 [1]; 3-(4-nitrophenyl) analog: XLogP = 3.3 [2]; unsubstituted 3-phenyl analog: XLogP ≈ 2.8 |
| Quantified Difference | Target vs. dimethoxy: ΔXLogP ≈ +0.6; vs. 4-nitro: ΔXLogP ≈ +0.4; vs. phenyl: ΔXLogP ≈ +0.9 |
| Conditions | XLogP3-AA method as implemented in PubChem 2021–2024 release |
Why This Matters
For procurement decisions in lead optimization, a +0.4–0.6 XLogP increase can significantly enhance membrane permeability and target engagement while maintaining developability; this compound offers a calculated sweet spot not achieved by the closest commercially available analogs.
- [1] PubChem CID 6877780, 3-(3,4-dimethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide. XLogP3-AA = 3.1. View Source
- [2] PubChem CID 6862445, 3-(3-ethoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide. XLogP3-AA = 3.3. View Source
